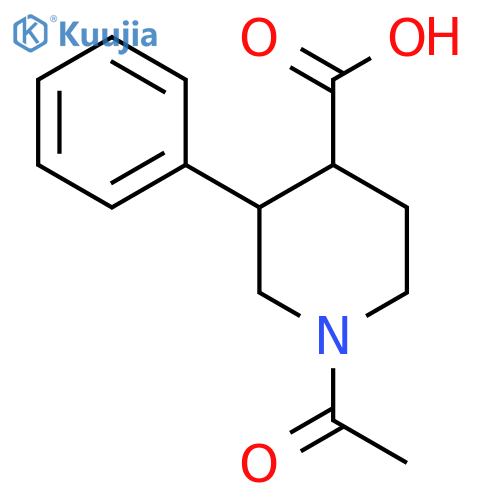

Cas no 2680858-69-7 (1-Acetyl-3-phenylpiperidine-4-carboxylic acid)

1-Acetyl-3-phenylpiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28278087

- 2680858-69-7

- 1-acetyl-3-phenylpiperidine-4-carboxylic acid

- 1-Acetyl-3-phenylpiperidine-4-carboxylic acid

-

- インチ: 1S/C14H17NO3/c1-10(16)15-8-7-12(14(17)18)13(9-15)11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3,(H,17,18)

- InChIKey: NWZGTSXRRAMUJK-UHFFFAOYSA-N

- ほほえんだ: OC(C1CCN(C(C)=O)CC1C1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 247.12084340g/mol

- どういたいしつりょう: 247.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 57.6Ų

1-Acetyl-3-phenylpiperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28278087-1.0g |

1-acetyl-3-phenylpiperidine-4-carboxylic acid |

2680858-69-7 | 95.0% | 1.0g |

$1515.0 | 2025-03-19 | |

| Enamine | EN300-28278087-5.0g |

1-acetyl-3-phenylpiperidine-4-carboxylic acid |

2680858-69-7 | 95.0% | 5.0g |

$4391.0 | 2025-03-19 | |

| Enamine | EN300-28278087-0.25g |

1-acetyl-3-phenylpiperidine-4-carboxylic acid |

2680858-69-7 | 95.0% | 0.25g |

$1393.0 | 2025-03-19 | |

| Enamine | EN300-28278087-1g |

1-acetyl-3-phenylpiperidine-4-carboxylic acid |

2680858-69-7 | 1g |

$1515.0 | 2023-09-09 | ||

| Enamine | EN300-28278087-0.05g |

1-acetyl-3-phenylpiperidine-4-carboxylic acid |

2680858-69-7 | 95.0% | 0.05g |

$1272.0 | 2025-03-19 | |

| Enamine | EN300-28278087-0.1g |

1-acetyl-3-phenylpiperidine-4-carboxylic acid |

2680858-69-7 | 95.0% | 0.1g |

$1332.0 | 2025-03-19 | |

| Enamine | EN300-28278087-0.5g |

1-acetyl-3-phenylpiperidine-4-carboxylic acid |

2680858-69-7 | 95.0% | 0.5g |

$1453.0 | 2025-03-19 | |

| Enamine | EN300-28278087-5g |

1-acetyl-3-phenylpiperidine-4-carboxylic acid |

2680858-69-7 | 5g |

$4391.0 | 2023-09-09 | ||

| Enamine | EN300-28278087-10.0g |

1-acetyl-3-phenylpiperidine-4-carboxylic acid |

2680858-69-7 | 95.0% | 10.0g |

$6512.0 | 2025-03-19 | |

| Enamine | EN300-28278087-2.5g |

1-acetyl-3-phenylpiperidine-4-carboxylic acid |

2680858-69-7 | 95.0% | 2.5g |

$2969.0 | 2025-03-19 |

1-Acetyl-3-phenylpiperidine-4-carboxylic acid 関連文献

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

1-Acetyl-3-phenylpiperidine-4-carboxylic acidに関する追加情報

Introduction to 1-Acetyl-3-phenylpiperidine-4-carboxylic acid (CAS No: 2680858-69-7)

1-Acetyl-3-phenylpiperidine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No) 2680858-69-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a piperidine core with acetyl and phenyl substituents, has garnered attention due to its structural versatility and potential applications in drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to mimic the binding pockets of biological targets such as enzymes and receptors.

The structural motif of 1-Acetyl-3-phenylpiperidine-4-carboxylic acid combines the acetyl group at the 1-position with a phenyl ring at the 3-position, linked to a piperidine ring at the 4-position. This arrangement creates a diverse pharmacophore that can be further modified to explore novel pharmacological activities. The presence of the acetyl group suggests potential for amide bond formation, which is a common strategy in drug design to enhance solubility, bioavailability, and binding affinity. Additionally, the phenyl ring introduces hydrophobic interactions and can serve as a site for further derivatization, allowing for fine-tuning of biological activity.

In recent years, there has been a surge in interest in piperidine derivatives due to their demonstrated efficacy in various therapeutic areas. Research has highlighted the role of piperidine-based compounds in treating neurological disorders, cardiovascular diseases, and infectious diseases. The compound 1-Acetyl-3-phenylpiperidine-4-carboxylic acid (CAS No: 2680858-69-7) represents a promising scaffold for developing new therapeutic agents. Its unique structural features make it an attractive candidate for further investigation into its pharmacological properties.

One of the most compelling aspects of 1-Acetyl-3-phenylpiperidine-4-carboxylic acid is its potential as a precursor for more complex molecules. The carboxylic acid group at the 4-position can be readily transformed into esters, amides, or other functional groups through standard organic reactions. This flexibility allows chemists to explore a wide range of derivatives with tailored properties. For instance, incorporation into peptidomimetics or kinase inhibitors could leverage the piperidine core's ability to interact with specific biological targets.

The pharmaceutical industry has increasingly relied on computational modeling and high-throughput screening to identify promising drug candidates. The structural features of 1-Acetyl-3-phenylpiperidine-4-carboxylic acid make it an ideal candidate for these approaches. Virtual screening can be used to predict its binding affinity to various biological targets, while molecular dynamics simulations can provide insights into its conformational dynamics. These computational tools are essential for guiding experimental efforts and optimizing lead compounds.

Recent studies have also explored the synthetic pathways for producing 1-Acetyl-3-phenylpiperidine-4-carboxylic acid on an industrial scale. Efficient synthetic routes are crucial for ensuring cost-effective production and scalability. Researchers have reported multi-step syntheses involving cyclization reactions, acetylation steps, and phenylation strategies. These methods highlight the compound's synthetic accessibility and its potential for large-scale manufacturing.

The biological activity of 1-Acetyl-3-phenylpiperidine-4-carboxylic acid has been investigated in several preclinical studies. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to neurological disorders. For example, its structural similarity to known active ingredients in antipsychotic drugs suggests potential therapeutic applications in mental health conditions. Further research is needed to fully elucidate its mechanism of action and therapeutic profile.

One of the key challenges in drug development is optimizing pharmacokinetic properties such as solubility, stability, and metabolic clearance. The acetyl group in 1-Acetyl-3-phenylpiperidine-4-carboxylic acid (CAS No: 2680858-69-7) may influence these properties, making it important to conduct thorough physicochemical characterization. Techniques such as solubility assays, stability studies under various conditions, and metabolic profiling can provide valuable data for optimizing drug candidates.

The versatility of 1-Acetyl-3-phenylpiperidine-4-carboxylic acid extends beyond its use as an intermediate in drug synthesis. It can also serve as a building block for materials science applications, particularly in the development of functional polymers and coatings. The piperidine core's ability to form hydrogen bonds and coordinate with metal ions makes it useful in designing smart materials with specific functionalities.

In conclusion,1-Acetyl-3-phenylpiperidine-4-carboxylic acid (CAS No: 2680858-69-7) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an attractive scaffold for developing novel therapeutics, while its synthetic accessibility allows for scalable production. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in modern chemistry and medicine.

2680858-69-7 (1-Acetyl-3-phenylpiperidine-4-carboxylic acid) 関連製品

- 2137556-14-8(1-(5-methyl-1,3-thiazol-2-yl)methyl-1H-pyrazol-4-amine)

- 2060027-59-8(1(2H)-Phthalazinone, 6-(trifluoromethyl)-)

- 339113-46-1(Dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate)

- 1310704-51-8(1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine)

- 1542333-99-2(1-(3-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol)

- 2580240-07-7(1-benzyl-5-{(benzyloxy)carbonylamino}-1H-imidazole-4-carboxylic acid)

- 1494714-54-3(4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine)

- 2241123-13-5((2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride)

- 2171266-77-4((2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid)

- 450351-99-2(2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)